6beta-Naltrexol-d3
6beta-Naltrexol-d3
6β-Naltrexol-d3 is an analytical reference material intended for use as an internal standard for the quantification of 6β-naltrexol by GC- or LC-MS. 6β-Naltrexol is the major metabolite of naltrexone. It is a neutral µ-opioid receptor antagonist (Ki = 94 pM). This product is intended for research and forensic applications.
6β-Naltrexol-d3 is intended for use as an internal standard for the quantification of 6β-naltrexol by GC- or LC-MS. 6β-Naltrexol is the major metabolite of naltrexone. It is a neutral µ-opioid receptor antagonist (Ki = 94 pM). This product is intended for research and forensic applications.
6β-Naltrexol-d3 is intended for use as an internal standard for the quantification of 6β-naltrexol by GC- or LC-MS. 6β-Naltrexol is the major metabolite of naltrexone. It is a neutral µ-opioid receptor antagonist (Ki = 94 pM). This product is intended for research and forensic applications.
Brand Name:
Vulcanchem
CAS No.:
1435727-11-9
VCID:
VC0161157
InChI:
InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1/i10D2,11D
SMILES:
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O
Molecular Formula:
C20H22D3NO4
Molecular Weight:
346.4
6beta-Naltrexol-d3
CAS No.: 1435727-11-9
Cat. No.: VC0161157
Molecular Formula: C20H22D3NO4
Molecular Weight: 346.4
* For research use only. Not for human or veterinary use.
Specification
| Description | 6β-Naltrexol-d3 is an analytical reference material intended for use as an internal standard for the quantification of 6β-naltrexol by GC- or LC-MS. 6β-Naltrexol is the major metabolite of naltrexone. It is a neutral µ-opioid receptor antagonist (Ki = 94 pM). This product is intended for research and forensic applications. 6β-Naltrexol-d3 is intended for use as an internal standard for the quantification of 6β-naltrexol by GC- or LC-MS. 6β-Naltrexol is the major metabolite of naltrexone. It is a neutral µ-opioid receptor antagonist (Ki = 94 pM). This product is intended for research and forensic applications. |
|---|---|
| CAS No. | 1435727-11-9 |
| Molecular Formula | C20H22D3NO4 |
| Molecular Weight | 346.4 |
| IUPAC Name | (4R,4aS,7R,7aR,12bS)-3-[dideuterio-(1-deuteriocyclopropyl)methyl]-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
| Standard InChI | InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1/i10D2,11D |
| Standard InChI Key | JLVNEHKORQFVQJ-ZNMQZXPKSA-N |
| SMILES | C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O |
| Appearance | A 100 μg/ml solution in methanol |
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